molecular formula C11H16ClNO3 B15336098 1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol

1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol

Cat. No.: B15336098
M. Wt: 245.70 g/mol
InChI Key: XKSYZMSVLSJEAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 6-chloro-2-methoxy-3-pyridine with appropriate reagents to introduce the methylbutane-1,3-diol moiety. The reaction conditions often include the use of solvents like N,N-dimethylformamide and catalysts such as N-ethyl-N,N-diisopropylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of chlorine and methoxy substitutions on biological activity.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(6-Chloro-2-methoxy-3-pyridyl)-3-methylbutane-1,3-diol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

1-(6-chloro-2-methoxypyridin-3-yl)-3-methylbutane-1,3-diol

InChI

InChI=1S/C11H16ClNO3/c1-11(2,15)6-8(14)7-4-5-9(12)13-10(7)16-3/h4-5,8,14-15H,6H2,1-3H3

InChI Key

XKSYZMSVLSJEAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(C1=C(N=C(C=C1)Cl)OC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.